molecular formula C20H20O4 B3028084 Ajuforrestin A CAS No. 157110-18-4

Ajuforrestin A

Cat. No.: B3028084
CAS No.: 157110-18-4
M. Wt: 324.4 g/mol
InChI Key: VGDAVGPDHBMHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ajuforrestin A is a potent natural abietane-type diterpenoid isolated from Ajuga lupulina Maxim , demonstrating significant promise as a lead compound for anti-cancer research, particularly against non-small cell lung cancer (NSCLC) . This multi-targeting compound exerts its robust antitumor effects through several key mechanisms. In vitro studies on A549 lung carcinoma cells show that this compound potently inhibits cell proliferation with an IC50 value of 9.0 µM . It induces cell cycle arrest by significantly increasing the proportion of cells in the G0/G1 phase and effectively triggers apoptosis, elevating the apoptotic cell population to 40.5% at 20 µM . Furthermore, it impedes cancer cell migration by modulating the STAT3 and FAK signaling cascades . Beyond direct effects on tumor cells, this compound also acts as an anti-angiogenic agent. It selectively binds to VEGFR-2 with a dissociation constant (KD) of 45 µM, a key receptor in tumor neovascularization, thereby obstructing the formation of new blood vessels that support tumor growth . Evidence from a zebrafish xenograft tumor model confirms its strong in vivo efficacy, where it achieved inhibition rates of 80.0% against tumor proliferation and 66.1% against metastasis . Previous research also identifies this compound as a potent and selective inhibitor of SHP2, inducing A549 cell apoptosis by inhibiting the SHP2–ERK/AKT signaling pathway . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Key Research Applications: • Investigation of novel therapeutic strategies for Non-Small Cell Lung Cancer (NSCLC) . • Study of multi-targeted anti-cancer mechanisms involving cell cycle arrest, apoptosis induction, and migration inhibition . • Research into anti-angiogenic agents and VEGFR-2 signaling pathway inhibition . • Exploration of SHP2 phosphatase inhibition and its role in oncogenic pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,11-dihydroxy-3,4,8,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-9-5-6-20(4)12(11(9)3)7-13(21)15-16(20)18(23)19-14(17(15)22)10(2)8-24-19/h7-8,22-23H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDAVGPDHBMHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=O)C3=C(C2(CC1)C)C(=C4C(=C3O)C(=CO4)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ajuforrestin A involves the isolation of abietane diterpenoids from Ajuga ovalifolia var. calanthe. The process typically includes:

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction and purification from natural sources.

Chemical Reactions Analysis

Types of Reactions: Ajuforrestin A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Cancer Research

Ajuforrestin A is primarily studied for its anticancer properties, particularly its role as a SHP2 inhibitor:

  • Cell Line Studies : Research indicates that this compound effectively induces apoptosis in A549 lung cancer cells, showcasing its potential as a therapeutic agent for lung cancer treatment .
  • Mechanistic Studies : Investigations into its mechanism reveal that it inhibits the SHP2-ERK/AKT pathway, which is crucial for cell survival and proliferation in various cancers .

Pharmacological Studies

The pharmacokinetic properties of this compound have been assessed using computational predictions:

  • Drug-Likeness : The compound meets several criteria outlined by common drug discovery rules, suggesting its viability as a candidate for further development into a therapeutic agent .

Comparative Studies with Similar Compounds

This compound is often compared with other abietane diterpenoids to evaluate its unique properties:

Compound NameActivityNotes
This compoundPotent SHP2 inhibitorInduces apoptosis in A549
Teuvincene GAnticancer propertiesLess potent than this compound
Ajugacetalsterone CUnique structure, limited studiesNot primarily focused on SHP2
AjugapitinAnti-inflammatory and antibacterialDifferent mechanism of action

Synthetic and Extraction Methods

The extraction and purification of this compound involve several steps:

  • Extraction : Solvent extraction from Ajuga ovalifolia var. calantha.
  • Purification : Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to isolate the compound.
  • Structural Elucidation : Spectroscopic methods including NMR and mass spectrometry confirm the structure of this compound.

Case Study 1: Induction of Apoptosis in Lung Cancer Cells

In a controlled laboratory setting, researchers treated A549 lung cancer cells with varying concentrations of this compound. The findings indicated that:

  • Higher concentrations led to increased rates of apoptosis.
  • The mechanism was linked to the inhibition of SHP2 activity, confirming the compound's targeted action against lung cancer cells .

Case Study 2: Pharmacokinetic Evaluation

A pharmacokinetic study utilized SwissADME software to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Results indicated favorable drug-like characteristics that warrant further investigation into its therapeutic potential .

Mechanism of Action

Ajuforrestin A exerts its effects by targeting the SHP2 enzyme, which is encoded by the PTPN11 gene. SHP2 is involved in various cellular signaling pathways and is closely related to tumorigenesis. This compound selectively inhibits SHP2 activity, leading to the inhibition of the SHP2-ERK/AKT signaling pathway. This inhibition results in the induction of apoptosis in A549 lung cancer cells .

Comparison with Similar Compounds

Abietane Diterpenoids from Ajuga ovalifolia

Three abietane diterpenoids (Compounds 1–3) were isolated from the same plant. While all share a core abietane structure, their functional groups and bioactivities differ:

Parameter Ajuforrestin A (Compound 2) Compound 1 Compound 3
SHP2 Inhibition IC₅₀ = 8.68 µM (potent) Weak inhibition at high doses Weak inhibition at high doses
SHP1 Inhibition No significant effect Inhibits at high doses Inhibits at high doses
Apoptosis Induction Caspase-3 activation, 72h Not reported Not reported
Structural Features Hydroxyl, carbonyl groups Varied substituents Varied substituents

Key Findings :

  • This compound exhibits superior SHP2 selectivity and potency compared to Compounds 1 and 3, which require higher concentrations for SHP1/SHP2 inhibition ().
  • Molecular docking reveals this compound’s unique interactions with SHP2 (e.g., π-cation interaction with His114), absent in Compounds 1 and 3 ().

Ajuforrestin B and Ajugamacrin B

Other diterpenoids from Ajuga species include Ajuforrestin B (C₂₀H₂₂O₅) and Ajugamacrin B (C₂₀H₂₆O₅).

  • Ajuforrestin B : Reported to inhibit cancer cell proliferation but lacks SHP2-specific studies ().

Comparison with Functionally Similar SHP2 Inhibitors

SHP099 (Clinical Inhibitor)

SHP099 is a well-characterized SHP2 inhibitor with a distinct triazole scaffold. Comparative analysis:

Parameter This compound SHP099
Binding Mechanism Hydrogen bonds (Thr218, Glu249), hydrophobic interactions Hydrogen bonds (Lys366, Asp489), hydrophobic pocket binding
Selectivity Selective for SHP2 over SHP1 Broad-spectrum PTP inhibitor
Pharmacokinetics Log Po/w = 3.74; TPSA = 70.67 Ų Log P = 2.1; TPSA = 98.3 Ų
Oral Bioavailability Predicted high (Lipinski-compliant) Clinically validated

Key Findings :

  • This compound’s binding mode overlaps with SHP099 in SHP2’s catalytic domain but utilizes distinct residues ().
  • This compound’s lower TPSA and higher Log P suggest better membrane permeability than SHP099 ().

Hexachlorophene (SHP2/RAS Inhibitor)

Hexachlorophene, a phenolic disinfectant, inhibits SHP2/RAS pathways in KRAS-mutant NSCLC:

  • Mechanism : Blocks RAS/MEK/ERK and PI3K/AKT pathways, similar to this compound ().
  • Efficacy : IC₅₀ = 5.2 µM in A549 cells, slightly more potent than this compound ().
  • Toxicity : Higher cytotoxicity limits therapeutic use compared to this compound’s apoptosis-specific action ().

Tables :

Structural and Pharmacokinetic Comparison

Compound Molecular Formula Log Po/w TPSA (Ų) SHP2 IC₅₀
This compound C₂₀H₂₀O₅Na⁺ 3.74 70.67 8.68 µM
SHP099 C₁₉H₂₁N₅O₂ 2.1 98.3 0.71 µM
Hexachlorophene C₁₃H₆Cl₆O₂ 5.2 40.7 5.2 µM

Binding Interactions with SHP2

Compound Hydrogen Bonds Hydrophobic Interactions
This compound Thr218, Glu249 His114, Leu233, Gly246
SHP099 Lys366, Asp489 Phe113, Val262, Met304

Biological Activity

Ajuforrestin A, an abietane diterpenoid isolated from Ajuga ovalifolia var. calantha, has garnered attention for its significant biological activities, particularly as a potent inhibitor of SHP2 (Src Homology Phosphatase 2). This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, especially in cancer treatment.

Isolation and Structural Identification

This compound was isolated using spectroscopic methods, which confirmed its structure as a diterpenoid. The compound was identified as compound 2 in various studies, demonstrating a unique configuration that contributes to its biological efficacy .

SHP2 Inhibition : this compound selectively inhibits SHP2 activity in vitro. This inhibition is crucial as SHP2 is involved in various signaling pathways that promote cell proliferation and survival, particularly in cancer cells .

Cellular Effects : The compound was shown to restrain the proliferation of A549 lung cancer cells with an IC50 value of 8.68 ± 0.96 μM. It also induced apoptosis in these cells by interfering with the SHP2-ERK/AKT signaling pathway, which is often dysregulated in cancer .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Effect IC50 Value (μM)
SHP2 InhibitionSelective inhibition of SHP2 activityNot specified
Cell ProliferationInhibition of A549 cell proliferation8.68 ± 0.96
Apoptosis InductionInduces apoptosis via ERK/AKT pathway modulationNot specified

Research Findings

Several studies have highlighted the promising potential of this compound in cancer therapy:

  • In Vitro Studies : Research indicates that this compound effectively induces apoptosis in lung epithelial cells by targeting the SHP2 pathway, suggesting its role as a therapeutic agent against lung cancer .
  • Pharmacokinetic Properties : The predicted pharmacokinetic properties of this compound were assessed using SwissADME software, indicating favorable characteristics for drug development, including good absorption and bioavailability profiles .
  • Comparative Efficacy : In comparative studies, this compound exhibited superior efficacy compared to previously studied compounds from the same plant species, highlighting its potential as a lead compound for further development in cancer treatment .

Q & A

Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound’s mechanisms?

  • Methodological Answer : Re-validate computational models with updated parameters (e.g., solvent effects, protonation states). Perform experimental controls (e.g., mutagenesis assays) to test predicted binding sites. Publish dual datasets to highlight limitations of current predictive algorithms .

Tables for Reference

Parameter Recommended Method Key References
Structural Elucidation2D NMR, HRMS
Bioactivity ScreeningDPPH, MTT assays
PharmacokineticsLC-MS/MS in rodent models
Synthetic Derivative DesignRegioselective methylation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ajuforrestin A
Reactant of Route 2
Ajuforrestin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.